3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one 3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 892758-18-8
VCID: VC7110559
InChI: InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-5-4-6-10-17)23(27)18-12-19(24)21(13-20(18)25)26-11-7-8-16(2)14-26/h4-6,9-10,12-13,15-16H,3,7-8,11,14H2,1-2H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C23H25FN2O3S
Molecular Weight: 428.52

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

CAS No.: 892758-18-8

Cat. No.: VC7110559

Molecular Formula: C23H25FN2O3S

Molecular Weight: 428.52

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one - 892758-18-8

Specification

CAS No. 892758-18-8
Molecular Formula C23H25FN2O3S
Molecular Weight 428.52
IUPAC Name 3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Standard InChI InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-5-4-6-10-17)23(27)18-12-19(24)21(13-20(18)25)26-11-7-8-16(2)14-26/h4-6,9-10,12-13,15-16H,3,7-8,11,14H2,1-2H3
Standard InChI Key XEPTVJPFWOHZGA-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4

Introduction

The compound 3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule belonging to the quinoline family, which is known for its diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of therapeutic agents targeting various diseases.

Synthesis and Preparation

The synthesis of this compound typically involves several key steps, including the formation of the quinoline core and the introduction of the benzenesulfonyl and 3-methylpiperidin-1-yl groups. Industrial methods often optimize these reactions using metal catalysts and advanced purification techniques like chromatography to achieve high-quality products.

Biological Activities

  • Enzyme Inhibition: The compound's mechanism of action primarily involves inhibiting specific enzymes by binding to their active sites, which can alter cellular processes contributing to disease progression.

  • Therapeutic Potential: Shows promise in cancer research and other therapeutic areas where enzyme inhibition is critical for efficacy.

Applications

  • Medicinal Chemistry: Used in the development of therapeutic agents targeting various diseases.

  • Pharmacological Research: The presence of the benzenesulfonyl and piperidine groups enhances its potential as a pharmacophore in drug design.

Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Applications
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide487.3Antimicrobial
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidNot specifiedAntimicrobial

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